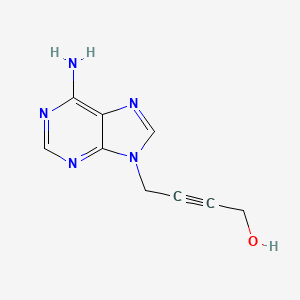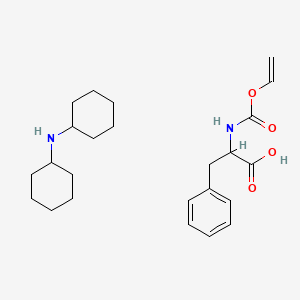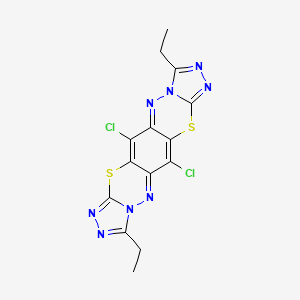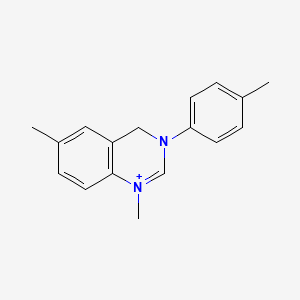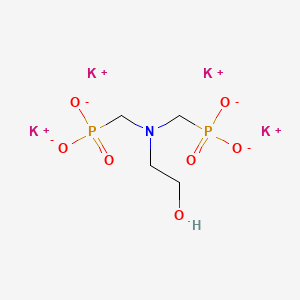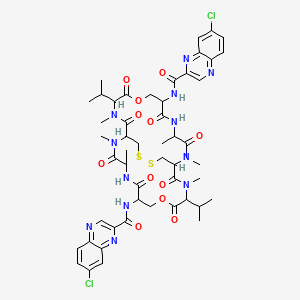
Benzyl 2-amino-1-(((3-amino-2-(((benzyloxy)carbonyl)amino)-3-oxopropyl)dithio)methyl)-2-oxoethylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bismuth(III) selenide can be synthesized through several methods, including:
-
Direct Combination Method: : This involves the direct reaction of elemental bismuth and selenium at high temperatures. The reaction typically occurs in a sealed quartz tube under vacuum to prevent oxidation.
-
Chemical Vapor Transport (CVT): : In this method, bismuth and selenium are reacted in the presence of a transport agent, such as iodine, which facilitates the transport of the reactants to the growth zone where the compound is formed.
-
Solvothermal Synthesis: : This involves dissolving bismuth and selenium precursors in a solvent and heating the solution in a sealed vessel. This method allows for better control over the size and morphology of the resulting crystals.
Industrial Production Methods
Industrial production of Bismuth(III) selenide typically involves large-scale versions of the direct combination method or chemical vapor transport, with careful control of reaction conditions to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
Bismuth(III) selenide undergoes several types of chemical reactions, including:
-
Oxidation: : It can be oxidized to form bismuth oxide and selenium dioxide.
-
Reduction: : It can be reduced back to elemental bismuth and selenium under certain conditions.
-
Substitution: : It can undergo substitution reactions where selenium atoms are replaced by other chalcogen atoms like sulfur or tellurium.
Common Reagents and Conditions
Oxidation: Typically involves oxygen or other oxidizing agents at elevated temperatures.
Reduction: Often involves hydrogen gas or other reducing agents.
Substitution: Requires the presence of other chalcogen sources and appropriate reaction conditions to facilitate the exchange.
Major Products Formed
Oxidation: Bismuth oxide (Bi2O3) and selenium dioxide (SeO2).
Reduction: Elemental bismuth and selenium.
Substitution: Compounds like Bismuth(III) sulfide (Bi2S3) or Bismuth(III) telluride (Bi2Te3).
Aplicaciones Científicas De Investigación
Bismuth(III) selenide has a wide range of scientific research applications, including:
-
Thermoelectric Devices: : Due to its high thermoelectric efficiency, it is used in devices that convert heat into electricity.
-
Topological Insulators: : It exhibits unique electronic properties that make it a candidate for use in quantum computing and spintronics.
-
Photovoltaics: : Its semiconductor properties are being explored for use in solar cells.
-
Catalysis: : It is used as a catalyst in various chemical reactions due to its surface properties.
-
Biomedical Applications: : Research is ongoing into its potential use in medical imaging and as a therapeutic agent.
Mecanismo De Acción
The mechanism by which Bismuth(III) selenide exerts its effects is primarily related to its electronic structure. As a topological insulator, it has a bulk bandgap like an ordinary insulator but conducts electricity on its surface through special surface states that are protected by time-reversal symmetry. This unique property allows it to conduct electrons with minimal resistance, making it highly efficient for various applications .
Comparación Con Compuestos Similares
Similar Compounds
- Bismuth(III) sulfide (Bi2S3)
- Bismuth(III) telluride (Bi2Te3)
- Antimony(III) selenide (Sb2Se3)
Comparison
Bismuth(III) selenide is unique among these compounds due to its higher thermoelectric efficiency and its status as a topological insulator. While Bismuth(III) telluride is also a well-known thermoelectric material, Bismuth(III) selenide offers better performance at certain temperature ranges. Additionally, its electronic properties make it more suitable for applications in quantum computing and spintronics compared to its sulfur and tellurium counterparts .
Propiedades
Número CAS |
7249-75-4 |
|---|---|
Fórmula molecular |
C22H26N4O6S2 |
Peso molecular |
506.6 g/mol |
Nombre IUPAC |
benzyl N-[1-amino-3-[[3-amino-3-oxo-2-(phenylmethoxycarbonylamino)propyl]disulfanyl]-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C22H26N4O6S2/c23-19(27)17(25-21(29)31-11-15-7-3-1-4-8-15)13-33-34-14-18(20(24)28)26-22(30)32-12-16-9-5-2-6-10-16/h1-10,17-18H,11-14H2,(H2,23,27)(H2,24,28)(H,25,29)(H,26,30) |
Clave InChI |
ZSWABOZHRNOTPI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)NC(CSSCC(C(=O)N)NC(=O)OCC2=CC=CC=C2)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



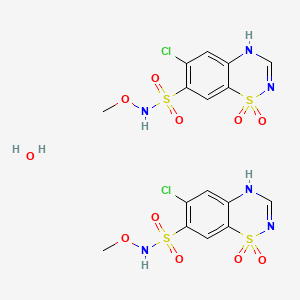


![S-[3-[3-acetylsulfanylpropyl(dimethyl)silyl]propyl] ethanethioate](/img/structure/B12800037.png)
